

# Unraveling the Target of SAR97276 in Plasmodium Species: A Technical Guide

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Compound of Interest		
Compound Name:	SAR 97276	
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#### Introduction

SAR97276, also known as albitiazolium, is a bis-thiazolium choline analog that was investigated as a potential antimalarial agent. While clinical trials did not support its further development as a monotherapy for falciparum malaria due to insufficient efficacy, the exploration of its mechanism of action provides valuable insights into novel antimalarial targets. [1][2][3] This technical guide provides an in-depth overview of the target identification studies of SAR97276 in Plasmodium species, with a focus on its interaction with the phospholipid biosynthesis pathway.

### **Quantitative Data on Biological Activity**

SAR97276 demonstrated potent in vitro activity against the asexual blood stages of Plasmodium falciparum. The following table summarizes the available quantitative data.



Compound	Plasmodium falciparum Strain	IC50 (nM)	Assay Type	Reference
SAR97276 (Albitiazolium)	3D7	4.2	[3H]hypoxanthin e incorporation	Penarete-Vargas et al., 2014
SAR97276 (Albitiazolium)	3D7	8.6 (pIC50)	Not specified	IUPHAR/BPS Guide to PHARMACOLO GY
UA1936 (Bifunctional Probe)	3D7	4.5	[3H]hypoxanthin e incorporation	Penarete-Vargas et al., 2014

# **Target Identification and Mechanism of Action**

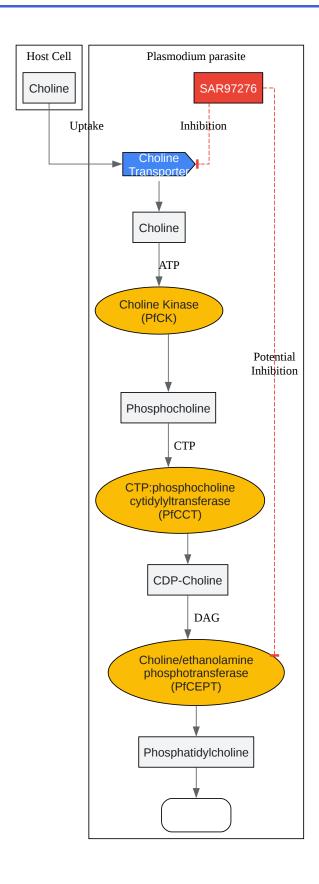
The primary mechanism of action of SAR97276 is the disruption of phospholipid metabolism in Plasmodium falciparum.[4] This was elucidated through a combination of pharmacological studies and a specialized chemical proteomics approach.

#### **Inhibition of Phospholipid Biosynthesis**

Plasmodium parasites heavily rely on the de novo synthesis of phospholipids, particularly phosphatidylcholine (PC), for membrane biogenesis during their rapid proliferation within red blood cells. SAR97276, as a choline analog, was designed to interfere with this critical metabolic pathway.

Signaling Pathway: Phosphatidylcholine Biosynthesis in Plasmodium falciparum





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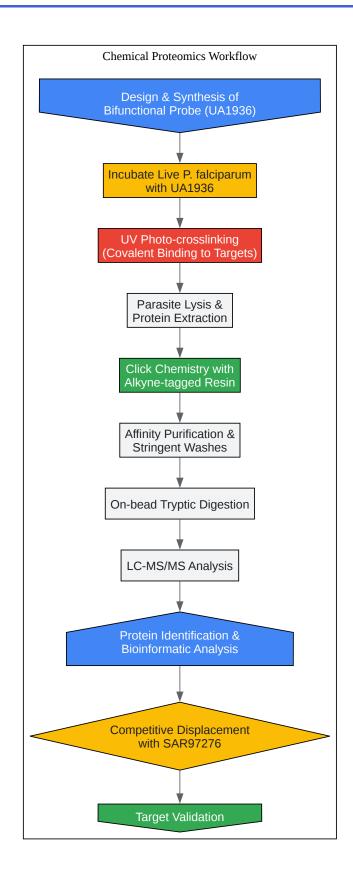
Caption: The Kennedy pathway for phosphatidylcholine (PC) biosynthesis in Plasmodium falciparum and points of inhibition by SAR97276.

#### **Chemical Proteomics for Target Deconvolution**

To identify the specific molecular targets of SAR97276, a chemical proteomics approach was employed. This involved the design and synthesis of a bifunctional probe, UA1936, derived from the structure of albitiazolium.[5]

Experimental Workflow: Target Identification using Chemical Proteomics





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Caption: Workflow for the identification of SAR97276 targets in P. falciparum using a chemical proteomics approach.

This methodology led to the identification of several potential protein targets of SAR97276. A key finding was the significant reduction in the binding of choline/ethanolamine phosphotransferase (PfCEPT) to the probe in the presence of excess SAR97276.[5][6][7][8] PfCEPT is the terminal enzyme in the Kennedy pathway for phosphatidylcholine synthesis, catalyzing the final step of transferring a phosphocholine group to diacylglycerol. This competitive displacement strongly suggests that PfCEPT is a direct target of SAR97276.

Other identified proteins were primarily associated with lipid metabolism, transport, and vesicular trafficking, further supporting the proposed mechanism of action centered on the disruption of membrane biogenesis.[6][7]

#### **Interference with Heme Detoxification**

In addition to its primary effect on phospholipid biosynthesis, some reports suggest that SAR97276 may also interfere with the detoxification of heme by binding to ferriprotoporphyrin IX.[4] This would represent a secondary mechanism of action, contributing to the overall antiplasmodial activity.

# Experimental Protocols In Vitro Antimalarial Activity Assay ([3H]hypoxanthine incorporation)

This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs.

- Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.
- Drug Dilution: A serial dilution of SAR97276 is prepared in 96-well microtiter plates.
- Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 48 hours under standard culture conditions.



- Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
- Harvesting and Measurement: The cells are harvested onto filter mats, and the incorporation
  of [3H]hypoxanthine is measured using a scintillation counter.
- Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

#### **Chemical Proteomics for Target Identification**

The following is a generalized protocol based on the work of Penarete-Vargas et al. (2014).

- Probe Incubation: Live, synchronized P. falciparum trophozoites are incubated with the bifunctional probe UA1936.
- Photo-crosslinking: The parasite suspension is irradiated with UV light to induce covalent cross-linking between the probe and its interacting proteins.
- Parasite Lysis: The parasites are isolated from red blood cells by saponin lysis, and the parasite pellet is lysed to release the proteins.
- Click Chemistry: The protein lysate is incubated with an alkyne-tagged resin (e.g., agarose beads) to capture the probe-protein complexes via a copper-catalyzed azide-alkyne cycloaddition (click) reaction.
- Affinity Purification: The resin is washed extensively with a series of stringent buffers to remove non-specifically bound proteins.
- On-Bead Digestion: The captured proteins are digested with trypsin directly on the beads.
- Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Protein Identification: The MS/MS data is searched against a P. falciparum protein database to identify the captured proteins.



Competitive Displacement: To confirm specific binding, the experiment is repeated with a
pre-incubation step of the parasites with an excess of the parent compound (SAR97276)
before adding the probe. A reduction in the spectral counts of a protein in the competitive
experiment indicates specific binding.

#### **Phospholipid Biosynthesis Inhibition Assay**

This assay measures the effect of a compound on the incorporation of radiolabeled precursors into phospholipids.

- Parasite Culture: Synchronized P. falciparum cultures are treated with SAR97276 at various concentrations.
- Radiolabeling: A radiolabeled precursor of phospholipid synthesis (e.g., [14C]choline or [14C]ethanolamine) is added to the cultures.
- Lipid Extraction: After a defined incubation period, the lipids are extracted from the parasites using a solvent system (e.g., chloroform/methanol).
- Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.
- Autoradiography and Quantification: The TLC plate is exposed to an X-ray film or a
  phosphorimager screen to visualize the radiolabeled phospholipids. The intensity of the
  spots corresponding to different phospholipids is quantified.
- Data Analysis: The inhibition of precursor incorporation into specific phospholipids is calculated relative to untreated controls.

#### Conclusion

The target identification of SAR97276 in Plasmodium falciparum has highlighted the parasite's phospholipid biosynthesis pathway as a viable target for antimalarial drug discovery. The primary mechanism of action involves the inhibition of choline uptake and, as strongly suggested by chemical proteomics, the direct inhibition of the key enzyme choline/ethanolamine phosphotransferase (PfCEPT). While SAR97276 itself did not proceed to clinical use for malaria, the methodologies and findings from its investigation provide a valuable framework for the development of new antimalarials with novel mechanisms of action. The



detailed protocols and workflows presented in this guide are intended to support researchers in this ongoing effort.

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